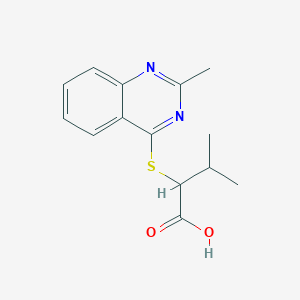
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, also known as M1S2B, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a sulfhydryl-containing compound that is structurally related to cysteine and homocysteine.
作用機序
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid exerts its effects through multiple mechanisms, including the modulation of oxidative stress, the inhibition of inflammation, and the regulation of cell growth and apoptosis. It has been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response, and to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been shown to have a wide range of biochemical and physiological effects, including the modulation of cellular redox status, the regulation of gene expression, and the inhibition of cell proliferation and migration. It has also been shown to protect against oxidative stress-induced cell damage and to enhance the activity of antioxidant enzymes.
実験室実験の利点と制限
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its sulfhydryl group can be easily oxidized, which can affect its activity. Additionally, its effects can vary depending on the concentration used and the cell type studied.
将来の方向性
There are several future directions for the study of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, including its potential use in combination with other drugs or therapies, its application in different disease models, and the development of more potent analogs. Additionally, further studies are needed to elucidate its mechanisms of action and to determine its safety and efficacy in clinical trials.
合成法
The synthesis of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid involves the reaction of 2-methyl-4-quinazolinethiol with 3-chloro-2-methylpropionic acid in the presence of a base. The resulting product is then purified by recrystallization.
科学的研究の応用
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
特性
製品名 |
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
3-methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12(14(17)18)19-13-10-6-4-5-7-11(10)15-9(3)16-13/h4-8,12H,1-3H3,(H,17,18) |
InChIキー |
ZBYKKYGRJHEWBR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)

![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)